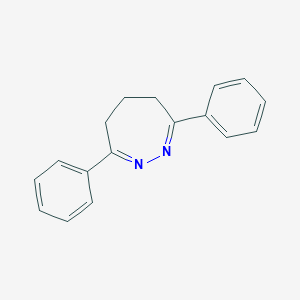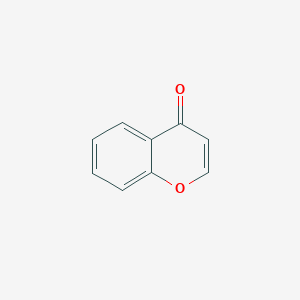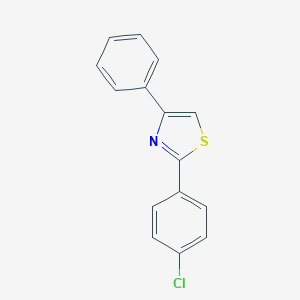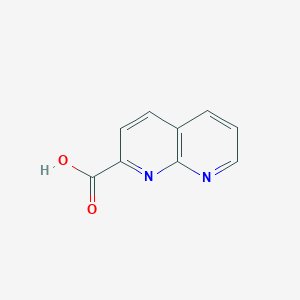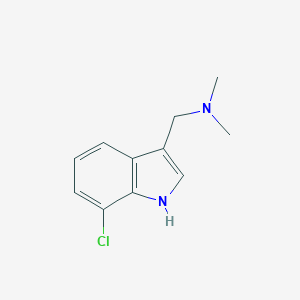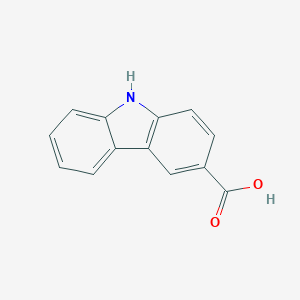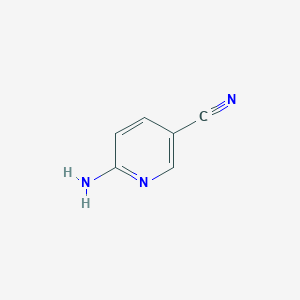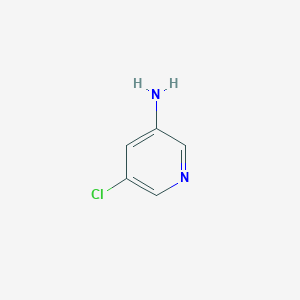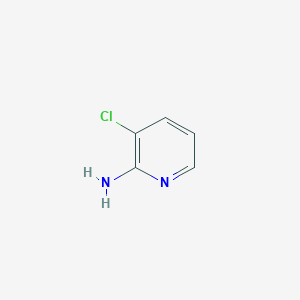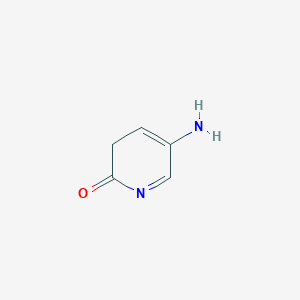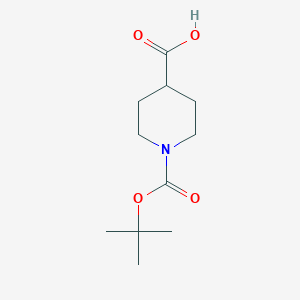
N-BOC-piperidine-4-carboxylic acid
Übersicht
Beschreibung
N-BOC-piperidine-4-carboxylic acid, also known as 1-Boc-piperidine-4-carboxylic acid, is a biochemical reagent . It is used as a biological material or organic compound for life science-related research . It is a crystalline powder in appearance .
Synthesis Analysis
The synthesis of N-BOC-piperidine-4-carboxylic acid involves anhydrous and oxygen-free conditions with nitrogen protection. The process includes adding 2.4 mmol of 4-piperidinecarboxylic acid and 384 mg (4.0 mmol) of sodium tert-butoxide to a 10 mL toluene solution. After stirring evenly, 91 mg (0.1 mmol) of BrettPhos-Pd-G3 catalyst is added and the reaction is carried out at 100°C for 1 hour .Molecular Structure Analysis
The molecular formula of N-BOC-piperidine-4-carboxylic acid is C11H19NO4 . The InChI Key is JWOHBPPVVDQMKB-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1CCC(CC1)C(O)=O .Chemical Reactions Analysis
N-BOC-piperidine-4-carboxylic acid can participate in various chemical reactions. For instance, it can be used in the preparation of neurologically active agents and other pharmaceutical compounds . It can also be used in the Mitsunobu reaction to synthesize N-heterocyclic alkyl ethers .Physical And Chemical Properties Analysis
N-BOC-piperidine-4-carboxylic acid appears as a white crystalline powder . It has a melting point range of 149°C to 153°C . The molecular weight is 229.28 g/mol .Wissenschaftliche Forschungsanwendungen
Electronic Properties and Solvent Effects
N-BOC-piperidine-4-carboxylic acid's electronic properties are significantly affected by polar and non-polar solvents. Computational studies using Hartree – Fock and Density functional theory have revealed changes in its electronic property due to solvent interactions, highlighting its stabilization energy and molecular bonding interactions. This research has implications for understanding the molecule's behavior in different environments (Vimala, Mary, Ramalakshmi, Muthu, & Irfan, 2021).
Synthesis and Characterization
A study on the synthesis and characterization of novel heterocyclic amino acids, including N-BOC-piperidine-4-carboxylic acid derivatives, revealed its potential as a building block for chiral and achiral compounds. This synthesis pathway is crucial for developing new chemical entities in pharmaceutical research (Matulevičiūtė et al., 2021).
Novel Compound Synthesis
N-BOC-piperidine-4-carboxylic acid has been used as a raw material in synthesizing new compounds, such as N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine]. This process, involving nucleophilic substitution, cyano-reduction, and cyclization reactions, demonstrates its versatility as a precursor in organic synthesis (Wang Qian-y, 2015).
Catalysis and Nanomagnetic Applications
A study on Fe3O4-SA-PPCA as a nanomagnetic reusable catalyst utilized piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles. This innovative application in catalysis underscores the compound's potential in nanotechnology and material science, providing efficient synthesis routes for various derivatives (Ghorbani‐Choghamarani & Azadi, 2015).
Electrochemical Applications
Piperidine-4-carboxylic acid's role in the electrochemical coloring of anodized aluminum highlights its utility in industrial applications, particularly in modifying surface properties of metals. Its influence on the electrode surface adsorption and nickel deposition rates is significant in materials engineering (Karagianni & Tsangaraki-Kaplanoglou, 1996).
Molecular Docking and Bioactivity
The compound's potential in bioactivity studies was explored through molecular docking. This approach is instrumental in understanding its interaction with protein targets, potentially leading to novel drug discoveries (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Safety And Hazards
N-BOC-piperidine-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHBPPVVDQMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Record name | boc-isonipecotic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233343 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-piperidine-4-carboxylic acid | |
CAS RN |
84358-13-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



